2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
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Description
2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C13H15N7O2S2 and its molecular weight is 365.43. The purity is usually 95%.
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Biological Activity
The compound 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule of interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, including its mechanisms of action, pharmacological potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H19N5O2S with a molecular weight of approximately 347.4 g/mol. The structure features a triazolo-pyrimidine core linked to a thiol and acetamide functional group, contributing to its reactivity and biological activity.
Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C15H19N5O2S |
Molecular Weight | 347.4 g/mol |
Functional Groups | Thioether, Acetamide |
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of the triazolo-pyrimidine scaffold have shown efficacy against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. In vitro studies have demonstrated that these compounds can inhibit tubulin polymerization, which is critical for cell division and proliferation .
Case Study: In Vitro Anticancer Activity
A study evaluated the antiproliferative effects of triazolo-thiadiazine derivatives on MCF-7 cells. The most potent compounds exhibited IC50 values below 20 µM, indicating strong inhibitory effects on cell growth .
Enzyme Inhibition
The compound has been shown to inhibit several key enzymes involved in various biochemical pathways:
- Carbonic Anhydrase
- Cholinesterase
- Alkaline Phosphatase
- Lipase
- Aromatase
These enzyme interactions suggest potential applications in treating conditions like cancer and metabolic disorders .
Antimicrobial Activity
The biological activity extends to antimicrobial properties as well. Compounds derived from the triazolo-pyrimidine structure have demonstrated effectiveness against various pathogenic bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of vital metabolic pathways .
Antioxidant Effects
Additionally, compounds similar to this one have shown promising antioxidant activities. They can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .
Toxicity Studies
Preliminary toxicity assessments indicate that while some derivatives exhibit low toxicity profiles in vitro, comprehensive toxicological evaluations are necessary to ensure safety for therapeutic use .
Properties
IUPAC Name |
2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N7O2S2/c1-4-9-16-18-12(24-9)14-8(21)5-23-13-19-17-11-15-10(22)6(2)7(3)20(11)13/h4-5H2,1-3H3,(H,14,18,21)(H,15,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMGRRIBUOQPFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NN=C3N2C(=C(C(=O)N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N7O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.